molecular formula C18H21ClN2O2 B4725345 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4725345
M. Wt: 332.8 g/mol
InChI Key: JRLSDDZLWFATTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE is a compound that belongs to the oxazole family, which is known for its diverse biological activities and therapeutic potential . This compound features a unique structure with a chlorophenyl group, a methyl group, and a cyclohexyl group attached to an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions (e.g., NaHCO₃) at ambient temperature can yield the desired oxazole derivatives . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles like sodium methoxide (NaOCH₃). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-11-7-9-13(10-8-11)20-18(22)16-12(2)23-21-17(16)14-5-3-4-6-15(14)19/h3-6,11,13H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSDDZLWFATTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.